(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide
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Overview
Description
(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide is an organic compound that features a brominated furan ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide typically involves the bromination of a furan derivative followed by the introduction of an amino group and subsequent formation of the propanamide moiety. One common synthetic route includes:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 5-bromofuran.
Amination: The brominated furan undergoes a nucleophilic substitution reaction with an amine to introduce the amino group.
Formation of Propanamide: The resulting intermediate is then reacted with a suitable reagent to form the propanamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(5-chlorofuran-2-yl)propanamide
- (3R)-3-amino-3-(5-iodofuran-2-yl)propanamide
- (3R)-3-amino-3-(5-methylfuran-2-yl)propanamide
Uniqueness
(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1 |
InChI Key |
NVFDVXSDUHWAHD-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
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